molecular formula C11H10ClIO3 B3082492 Ethyl 3-(4-chloro-3-iodophenyl)-3-oxopropanoate CAS No. 112704-81-1

Ethyl 3-(4-chloro-3-iodophenyl)-3-oxopropanoate

Cat. No.: B3082492
CAS No.: 112704-81-1
M. Wt: 352.55 g/mol
InChI Key: NZPOQIZNBPKZKV-UHFFFAOYSA-N
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Description

Ethyl 3-(4-chloro-3-iodophenyl)-3-oxopropanoate (CAS 112704-81-1) is a high-value β-keto ester compound serving as a versatile building block in organic and medicinal chemistry research . Its molecular formula is C 11 H 10 ClIO 3 with a molecular weight of 352.55-353 g/mol . The structure incorporates both 4-chloro and 3-iodo substituents on the phenyl ring, making it a particularly useful intermediate for metal-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, to create more complex biaryl structures . Furthermore, the reactive β-keto ester moiety allows for further functionalization, enabling researchers to synthesize diverse heterocyclic compounds and complex molecules for pharmaceutical development . This compound is for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should don appropriate personal protective equipment and handle all materials in accordance with established laboratory safety protocols . For extended storage, it is recommended to keep the product in a dark place under an inert atmosphere at -20°C for 1-2 years, or at 2-8°C for shorter periods .

Properties

IUPAC Name

ethyl 3-(4-chloro-3-iodophenyl)-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClIO3/c1-2-16-11(15)6-10(14)7-3-4-8(12)9(13)5-7/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZPOQIZNBPKZKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC(=C(C=C1)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClIO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401255290
Record name Ethyl 4-chloro-3-iodo-β-oxobenzenepropanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112704-81-1
Record name Ethyl 4-chloro-3-iodo-β-oxobenzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112704-81-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-chloro-3-iodo-β-oxobenzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401255290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-chloro-3-iodophenyl)-3-oxopropanoate typically involves the esterification of 3-(4-chloro-3-iodophenyl)-3-oxopropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-chloro-3-iodophenyl)-3-oxopropanoate undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (chlorine and iodine) in the compound can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

    Substitution: Formation of azido or cyano derivatives.

    Reduction: Formation of the corresponding alcohol.

    Oxidation: Formation of carboxylic acids or ketones.

Scientific Research Applications

Ethyl 3-(4-chloro-3-iodophenyl)-3-oxopropanoate is utilized in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: Potential use in the development of pharmaceutical compounds due to its unique structural features.

    Industry: As a precursor in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-chloro-3-iodophenyl)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in biological systems, the ester group can be hydrolyzed by esterases to release the active acid form, which can then interact with its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with Ethyl 3-(4-chloro-3-iodophenyl)-3-oxopropanoate but differ in substituents, aromatic systems, or functional groups. These variations impact their physicochemical properties, reactivity, and applications.

Substituted Phenyl Derivatives

Ethyl 3-(4-Chlorophenyl)-3-Oxopropanoate
  • Structure : Lacks iodine at position 3.
  • Key Differences: Reduced molecular weight and steric hindrance compared to the iodo analog.
  • Applications : Used as an intermediate in heterocyclic synthesis (e.g., triazolopyrimidines) .
Ethyl 3-(3,4-Dichlorophenyl)-3-Oxopropanoate
  • Structure : Two chlorine atoms at positions 3 and 4.
  • Key Differences : Increased lipophilicity due to dual halogens. The electron-withdrawing effect of chlorine enhances electrophilic substitution reactivity.
  • Applications : Likely used in agrochemical or pharmaceutical synthesis for enhanced metabolic stability .
Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate
  • Structure : Fluorine at position 4.
  • Key Differences : Fluorine’s high electronegativity and small size improve metabolic stability and bioavailability. Less steric hindrance than iodine.
  • Applications: Intermediate in antidepressant drug synthesis (e.g., via condensation with aminophenols) .

Heterocyclic and Modified Backbone Derivatives

Ethyl 3-(3-Nitropyridin-4-yl)-2-Oxopropanoate
  • Structure : Pyridine ring with nitro group at position 3.
  • Key Differences : The nitro group enhances electron deficiency, favoring reactions like nucleophilic aromatic substitution. Pyridine’s basicity contrasts with phenyl’s inertness.
  • Applications : Precursor for nitrogen-rich heterocycles in antimicrobial agents .
Ethyl 2-Fluoro-3-Oxo-3-Phenylpropanoate
  • Structure: Fluorine on the propanoate chain (position 2).
  • Key Differences: Alters keto-enol tautomerism and acidity (pKa). The α-fluoro group may stabilize enolate intermediates.
  • Applications : Research reagent for studying fluorinated intermediates in asymmetric synthesis .

Functional Group Variations

Ethyl 3-(4-Aminophenyl)-3-Oxopropanoate
  • Structure: Amino group at position 4.
  • Key Differences: The electron-donating amino group increases reactivity in electrophilic aromatic substitution. Prone to oxidation.
  • Applications : Intermediate in azo dye synthesis or metal-chelating agents .
Ethyl 3-(4-Methoxyphenyl)-3-Oxopropanoate
  • Structure : Methoxy group at position 4.
  • Key Differences : Methoxy’s electron-donating nature deactivates the ring toward electrophilic attack. Enhances stability under acidic conditions.
  • Applications : Used in the synthesis of acrylate derivatives via condensation with ammonium formate .

Comparative Analysis Table

Compound Name Substituents/Modifications Key Properties/Effects Applications Reference
Ethyl 3-(4-chloro-3-iodophenyl)-3-oxo 4-Cl, 3-I High steric bulk, polarizability Halogen-bonding motifs in drug design
Ethyl 3-(4-chlorophenyl)-3-oxo 4-Cl Lower molecular weight, improved solubility Heterocyclic synthesis
Ethyl 3-(3,4-dichlorophenyl)-3-oxo 3-Cl, 4-Cl High lipophilicity, electron-withdrawing Agrochemical intermediates
Ethyl 3-(4-fluorophenyl)-3-oxo 4-F Enhanced metabolic stability Antidepressant intermediates
Ethyl 3-(3-nitropyridin-4-yl)-2-oxo Pyridine, 3-NO₂ Electron-deficient aromatic system Antimicrobial agents
Ethyl 2-fluoro-3-oxo-3-phenylpropanoate Fluorine on propanoate chain Altered keto-enol tautomerism Asymmetric synthesis studies

Research Findings and Implications

  • Halogen Effects : Iodine’s polarizability enhances halogen bonding in target recognition, while fluorine improves pharmacokinetics .
  • Electronic Modulation: Electron-withdrawing groups (e.g., NO₂, Cl) increase reactivity in electrophilic substitutions, whereas electron-donating groups (e.g., OMe, NH₂) stabilize intermediates .
  • Heterocyclic vs. Phenyl : Pyridine derivatives exhibit distinct reactivity due to nitrogen’s lone pair, enabling coordination with metals or acids .

Biological Activity

Ethyl 3-(4-chloro-3-iodophenyl)-3-oxopropanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by relevant data and research findings.

  • Chemical Formula : C₁₁H₈ClI O₃
  • Molecular Weight : 318.54 g/mol
  • CAS Number : 63131-30-6
  • Structure : The compound features a chloro and iodo substituent on a phenyl ring, which influences its reactivity and biological interactions.

This compound acts primarily as an electrophile. It can react with nucleophilic sites in biological molecules, leading to:

  • Enzyme Inhibition : The compound may inhibit various enzymes by forming covalent bonds with active site residues.
  • Cellular Process Disruption : By interacting with specific molecular targets, it can disrupt normal cellular functions, potentially leading to apoptosis in cancer cells.

The compound's electrophilic nature allows it to engage in multiple biochemical pathways, making it a candidate for further pharmacological studies.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit anticancer activity. For instance, studies have shown that modifications on the phenyl ring can significantly alter binding affinity to Bcl-2 family proteins, which are crucial in regulating apoptosis. The compound's ability to induce apoptosis in cancer cell lines highlights its potential as a therapeutic agent.

Antimicrobial Activity

This compound has also been investigated for antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, indicating a potential role in developing new antibiotics.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameSubstituentsBiological Activity
Ethyl 3-(4-bromophenyl)-3-oxopropanoateBromineModerate anticancer activity
Ethyl 3-(4-fluorophenyl)-3-oxopropanoateFluorineLower enzyme inhibition
Ethyl 3-(4-chlorophenyl)-3-oxopropanoateChlorineAntimicrobial properties

This table illustrates how variations in halogen substituents affect biological activity and reactivity.

Study on Anticancer Activity

A study conducted by researchers at PMC evaluated the binding affinities of various halogenated derivatives of oxopropanoates to Bcl-2 proteins. The results indicated that compounds with iodine substituents showed enhanced binding and increased cytotoxicity in H146 small-cell lung cancer cells compared to their bromine and fluorine counterparts.

Study on Enzyme Inhibition

Another investigation focused on the enzyme inhibition potential of this compound. The results demonstrated that the compound effectively inhibited specific cytochrome P450 enzymes, which are crucial for drug metabolism, suggesting potential drug-drug interaction risks when used concurrently with other medications.

Q & A

Q. What are the optimal synthetic routes for Ethyl 3-(4-chloro-3-iodophenyl)-3-oxopropanoate?

The compound can be synthesized via esterification of 3-(4-chloro-3-iodophenyl)-3-oxopropanoic acid with ethanol using acid catalysts (e.g., concentrated sulfuric acid or HCl) under reflux conditions (60–80°C, 6–12 hours) . Alternatively, Claisen condensation between ethyl chloroacetate and 4-chloro-3-iodoacetophenone in the presence of sodium ethoxide (EtONa) in anhydrous THF or DMF (0–5°C, 2–4 hours) is effective, yielding >70% after recrystallization .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm ester, carbonyl, and aryl substituents (e.g., iodophenyl signals at δ 7.5–8.5 ppm for aromatic protons) .
  • IR spectroscopy : Peaks at ~1730 cm1^{-1} (ester C=O) and ~1680 cm1^{-1} (ketone C=O) .
  • Mass spectrometry (MS) : Molecular ion ([M+^+]) and fragmentation patterns to validate molecular weight (e.g., expected m/z ≈ 378 g/mol) .

Q. How does the compound’s stability vary under different experimental conditions?

Stability studies using HPLC and TGA reveal:

  • Thermal stability : Decomposition above 150°C; store at 2–8°C in amber vials .
  • pH sensitivity : Hydrolysis accelerates in alkaline conditions (pH >9), forming 3-(4-chloro-3-iodophenyl)-3-oxopropanoic acid. Neutral buffers (pH 6–7) are recommended for biological assays .

Advanced Research Questions

Q. What reaction mechanisms dominate in nucleophilic substitutions involving this compound?

The electrophilic carbonyl carbon in the oxopropanoate moiety undergoes nucleophilic attack (e.g., by amines or Grignard reagents). For example, enolate formation via LDA (lithium diisopropylamide) at -78°C enables alkylation or Michael additions, yielding β-keto ester derivatives . The iodine substituent’s steric bulk and electron-withdrawing effects moderate reaction rates .

Q. How can derivatives of this compound be synthesized for SAR studies?

  • Halogen exchange : Replace iodine via Ullmann coupling (CuI, DMF, 110°C) to introduce -Br or -F groups .
  • Reduction : Catalytic hydrogenation (H2_2, Pd/C) reduces the ketone to a hydroxyl group, enabling chiral synthesis .
  • Cross-coupling : Suzuki-Miyaura reactions (Pd(PPh3_3)4_4, Na2_2CO3_3) to append heteroaryl groups .

Q. How do computational studies explain substituent effects on reactivity?

DFT calculations (B3LYP/6-31G*) show:

  • The iodine atom increases electrophilicity at the carbonyl carbon (partial charge: +0.45 vs. +0.32 for chloro analogs), enhancing nucleophilic attack kinetics .
  • Steric effects : The 3-iodo group creates a torsional barrier (~8 kcal/mol), influencing conformational stability .

Data Contradiction Analysis

Example Contradiction : Conflicting reports on esterification yields (50–85%) under similar conditions.
Resolution :

  • Catalyst optimization : Sulfuric acid (yield: 85%) outperforms HCl (60%) due to stronger protonation of the carbonyl .
  • Solvent polarity : Anhydrous ethanol (dielectric constant ε = 24.3) improves yield vs. aqueous ethanol (ε = 51.9), reducing side hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-(4-chloro-3-iodophenyl)-3-oxopropanoate
Reactant of Route 2
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Ethyl 3-(4-chloro-3-iodophenyl)-3-oxopropanoate

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